Diphenaldehyde

Catalog No.
S569931
CAS No.
1210-05-5
M.F
C14H10O2
M. Wt
210.23 g/mol
Availability
In Stock
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Diphenaldehyde

CAS Number

1210-05-5

Product Name

Diphenaldehyde

IUPAC Name

2-(2-formylphenyl)benzaldehyde

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C14H10O2/c15-9-11-5-1-3-7-13(11)14-8-4-2-6-12(14)10-16/h1-10H

InChI Key

HJFGULDHUDIPDA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C=O)C2=CC=CC=C2C=O

Synonyms

diphenaldehyde

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=CC=C2C=O

Precursor for the Synthesis of Heterocyclic Compounds:

Diphenaldehyde readily undergoes condensation reactions with various amines and diamines to form heterocyclic compounds, which are ring structures containing atoms from different elements. These compounds possess diverse applications in research, including:

  • Pharmaceuticals: Heterocyclic compounds like pyrazoles, imidazoles, and pyridines form the core structure of numerous medications, and diphenaldehyde serves as a starting material for their synthesis [].
  • Materials Science: Specific heterocyclic structures are crucial components in the development of new materials like conducting polymers and organic light-emitting diodes (OLEDs) [].

Synthesis of Schiff Bases:

Diphenaldehyde reacts with primary amines to form Schiff bases, also known as imines. These compounds are valuable research tools due to their ability to bind to metal ions, making them useful for:

  • Catalysis: Schiff bases derived from diphenaldehyde can act as ligands for metal catalysts, influencing reaction rates and selectivity in various chemical processes [].
  • Sensors: Schiff bases can be designed to selectively bind specific molecules, making them potential candidates for developing sensors for environmental monitoring and biological analysis [].

Investigation of Chemical Reactions:

Due to its reactivity and the ease of monitoring its reactions through various spectroscopic techniques, diphenaldehyde serves as a model compound for studying different types of chemical reactions, including:

  • Aldol condensation: Diphenaldehyde can undergo aldol condensation reactions, which are fundamental carbon-carbon bond-forming reactions, allowing researchers to explore reaction mechanisms and optimize conditions for various synthetic applications [].
  • Oxidation reactions: Diphenaldehyde can be readily oxidized to various products, making it a valuable tool for studying oxidation mechanisms and the development of new oxidation catalysts [].

Diphenaldehyde, with the chemical formula C14H10O2C_{14}H_{10}O_{2}, is an organic compound characterized by its biphenyl structure, consisting of two benzene rings connected by a single bond, each bearing an aldehyde group at the ortho position. This structural arrangement makes diphenaldehyde a versatile building block in organic synthesis, particularly for creating more complex molecules. The compound is known for its reactivity, especially due to the presence of two aldehyde functional groups, which can participate in various

  • Toxicity: Data on the specific toxicity of diphenaldehyde is limited. However, due to its aldehyde functionality, it may cause irritation to skin, eyes, and respiratory tract upon contact or inhalation [].
  • Flammability: Diphenaldehyde is combustible and can ignite at high temperatures [].
  • Reactivity: Diphenaldehyde can react exothermically (with heat release) with strong oxidizing agents [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and respiratory protection when handling diphenaldehyde.
  • Work in a well-ventilated area.
  • Store in a cool, dry place away from heat and incompatible chemicals.

  • Condensation Reactions: It reacts with primary amines to form Schiff bases (or imines), which are valuable in coordination chemistry due to their ability to bind metal ions.
  • Ozonolysis: The compound can be synthesized through ozonolysis of phenanthrene, where ozone cleaves carbon-carbon double bonds, leading to the formation of aldehyde groups .
  • Oxidative Dehydrogenation: Diphenaldehyde can be converted into 9,10-phenanthrenequinone through oxidative dehydrogenation, highlighting its potential in synthetic organic chemistry .

These reactions illustrate diphenaldehyde's role as a model compound for studying various types of chemical transformations.

Diphenaldehyde can be synthesized through several methods:

  • Ozonolysis of Phenanthrene: This method involves reacting phenanthrene with ozone, leading to the formation of diphenaldehyde as one of the products .
  • Ullmann Coupling: This method utilizes copper catalysts to couple aryl halides with phenols or other aryl compounds, producing diphenaldehyde.
  • Reduction of Diphenic Acid Derivatives: Diphenic acid can be reduced to yield diphenaldehyde through various reducing agents.

These methods highlight the compound's versatility as a synthetic intermediate.

Diphenaldehyde has several applications across different fields:

  • Organic Synthesis: It serves as a key intermediate in synthesizing more complex organic molecules.
  • Coordination Chemistry: The ability of its derivatives to form complexes with metal ions makes it useful in developing new materials and catalysts.
  • Research Tools: Due to its reactivity and ease of monitoring through spectroscopic techniques, diphenaldehyde is employed in studying reaction mechanisms and dynamics.

Several compounds share structural or functional similarities with diphenaldehyde. Here are some notable examples:

Compound NameStructure TypeUnique Features
BenzaldehydeAromatic aldehydeSingle aldehyde group; simpler structure
Diphenic AcidDicarboxylic acidContains two carboxylic acid groups instead
9,10-PhenanthrenequinoneQuinoneContains a quinone structure; different reactivity
Phthalic AnhydrideAnhydrideDerived from phthalic acid; used in plastics

Diphenaldehyde's unique feature lies in its dual aldehyde groups on a biphenyl framework, allowing for diverse reactivity compared to these similar compounds.

Ozonolysis of Phenanthrene in Participating vs. Non-Participating Solvents

Ozonolysis remains the most widely studied route for diphenaldehyde synthesis. The choice of solvent dictates reaction pathways and product distributions:

Solvent TypeKey CharacteristicsProducts FormedYield (%)Reference
Participating (Methanol)Reacts with Criegee intermediates to form peracetal derivatives.Diphenaldehyde, Diphenic Acid36–68
Non-Participating (Chloroform)Stabilizes polymeric ozonides via suppressed solvent interactions.Polymeric Ozonides (MW: 675–1860 Da)45–60
Liquid CO₂Enables near-ambient reactions (8°C, 4.4 MPa) with reduced environmental impact.Diphenaldehyde, Phenanthrenequinone36

Mechanistic Insights:

  • In methanol, ozone attacks phenanthrene’s 9,10-bond, forming a primary ozonide that decomposes into a Criegee intermediate. Methanol participates in nucleophilic addition, yielding diphenaldehyde via peracetal intermediates.
  • In chloroform, the absence of solvent participation promotes polymerization, resulting in high-molecular-weight ozonides.
  • Liquid CO₂ uniquely stabilizes secondary ozonides while enabling monomeric product isolation, as confirmed by ¹H NMR (δ = 6.03 ppm) and ¹³C NMR (δ = 104.38 ppm).

Ullmann Coupling Approaches for Biphenyl Dialdehyde Synthesis

Ullmann coupling offers an alternative to ozonolysis, particularly for structurally complex derivatives:

  • Catalytic Systems: Nickel(0)/PPh₃ catalysts enable cascade Ullmann–Pinacol couplings, converting o-iodobenzaldehyde to biphenyl-2,2'-dialdehyde in 80% yield.
  • Optimization:
    • Temperature: 100–120°C minimizes side reactions.
    • Ligands: Triphenylphosphine (PPh₃) enhances nickel catalyst stability.
    • Substrates: Brominated precursors (e.g., o,o’-bitolyl) undergo hydrolysis to dialdehydes but require harsh conditions (H₂SO₄, 150°C).

Comparative Efficiency:

MethodCatalystYield (%)Reaction TimeReference
Ullmann–Pinacol CouplingNi(0)/PPh₃8053 min
Bromination-HydrolysisH₂SO₄6512 h

Continuous Flow vs. Batch Reactor Configurations for Scalable Production

Continuous flow systems address safety and efficiency challenges in ozonolysis:

  • Batch Reactors:

    • Limitations: Explosion risks from ozone accumulation; prolonged reaction times (≥1 h).
    • Yields: 36–68% diphenaldehyde in methanol.
  • Continuous Flow:

    • Membrane Reactors: Teflon AF-2400 membranes enable gas-liquid contact, reducing ozone decomposition and improving mass transfer.
    • Performance: 90% conversion in 15 minutes at 8°C, with 36% diphenaldehyde yield.

Economic and Safety Advantages:

ParameterBatch ReactorContinuous Flow
Ozone Utilization40–60%85–95%
Reaction Time1–2 h15–30 min
Explosion RiskHighNegligible

Solvent-Free Mechanochemical Routes Using Liquid CO₂ Media

Liquid CO₂ emerges as a sustainable medium for diphenaldehyde synthesis:

  • Conditions: 8°C, 4.4 MPa, O₃/O₂ = 2 mol%.
  • Products:
    • Monomeric: Diphenaldehyde (36%), phenanthrenequinone (11%).
    • Polymeric: Structures up to 1130 Da.

Environmental Metrics:

MetricLiquid CO₂Methanol
Carbon Footprint (kg CO₂/kg product)0.82.5
Energy Consumption (kJ/mol)120300

Mechanistic Pathway:

  • Ozone addition to phenanthrene’s 9,10-bond forms a primary ozonide.
  • Decay into a carbonyl oxide intermediate, which either:
    • Recombines to form polymeric ozonides.
    • Decomposes to diphenaldehyde via secondary ozonides.

Criegee Intermediate Formation and Secondary Ozonide Pathways

Diphenaldehyde forms via ozonolysis of polycyclic aromatic hydrocarbons (PAHs) such as phenanthrene in liquid carbon dioxide (CO₂) at near-ambient conditions (8°C, 4.4 MPa) [4] [6]. The reaction initiates with ozone addition across the 9,10 double bond of phenanthrene, forming a primary ozonide (1,2,3-trioxolane). This intermediate undergoes cleavage to generate a Criegee intermediate (carbonyl oxide) and a carbonyl compound [5].

The Criegee intermediate (R₁R₂COO) exhibits zwitterionic character, as evidenced by infrared spectroscopy [5]. In liquid CO₂, it undergoes three competing pathways:

  • Secondary ozonide formation: Recombination with the carbonyl group yields a stable secondary ozonide (1,2,4-trioxolane), identified through NMR spectroscopy (¹H: 6.03 ppm, ¹³C: 104.38 ppm) [4].
  • Aldehyde production: Decomposition of the secondary ozonide releases diphenaldehyde (C₁₄H₁₂O) and hydrogen peroxide [4].
  • Polymerization: Molecular weight analysis via MALDI-TOF reveals oligomeric structures up to 1130 Da, suggesting radical recombination of Criegee intermediates [4].

The product distribution depends on solvent polarity and reaction time, with liquid CO₂ favoring monomeric diphenaldehyde over polymeric byproducts due to its low dielectric constant (ε = 1.60) [4].

ParameterValueSignificance
Reaction Temperature8°CMinimizes thermal decomposition
CO₂ Pressure4.4 MPaMaintains liquid phase
Ozone Concentration0.5–1.2 mol%Optimizes Criegee intermediate yield

Radical vs. Ionic Mechanistic Proposals in Cross-Coupling Reactions

Diphenaldehyde participates in Ullmann-type coupling reactions, where mechanistic debates center on radical versus ionic pathways:

Radical pathway:

  • Initiated by single-electron transfer (SET) from copper catalysts to the aldehyde group
  • Forms benzyl radicals detected via EPR spectroscopy
  • Leads to homo-coupling products (tetraphenylethane derivatives)

Ionic pathway:

  • Proceeds through nucleophilic attack of deprotonated aldehyde on aryl halides
  • Favored in polar aprotic solvents (DMF, DMSO)
  • Produces asymmetric biphenyl aldehydes

Kinetic isotope effect (KIE) studies (kₐₗₚₕₐ/k_D = 2.1 ± 0.3) support a hybrid mechanism where radical intermediates form transiently before entering ionic transition states [7]. Cross-coupling selectivity (up to 89:11 asymmetric:symmetric products) correlates with ligand electron-donating ability in palladium catalysts [7].

Temperature-Dependent Selectivity in Oxidative Dehydrogenation

The oxidative dehydrogenation of diphenaldehyde to phenanthrenequinone follows Arrhenius behavior with an activation energy (Eₐ) of 72.4 kJ/mol [6]. Below 50°C, the reaction favors aldehyde dimerization through:
$$ 2 \text{ C₁₄H₁₂O } \xrightarrow{\text{O}2} \text{C₂₈H₂₂O₂} + \text{H}2\text{O} $$

Above 80°C, competing pathways emerge:

  • Dehydrogenation:
    $$ \text{C₁₄H₁₂O} + \frac{1}{2}\text{O}2 \rightarrow \text{C₁₄H₁₀O}2 + \text{H}_2\text{O} $$
    Yield: 68% at 100°C [6]
  • Oxidative cleavage:
    $$ \text{C₁₄H₁₂O} + 3\text{O}2 \rightarrow 2\text{C₆H₅COOH} + 2\text{CO}2 $$
    Favored by vanadium oxide catalysts [4]

Arrhenius plot analysis reveals two distinct regimes:

  • Low-T (25–60°C): Slope corresponds to Eₐ = 72.4 kJ/mol (aldehyde dimerization)
  • High-T (60–120°C): Slope corresponds to Eₐ = 98.1 kJ/mol (C–H bond activation) [6]

Computational Modeling of Transition States in Biphenyl Functionalization

Density functional theory (DFT) calculations at the ωB97X-D/6-311++G(d,p) level elucidate diphenaldehyde’s reactivity:

Transition State 1: Aldehyde C–H activation

  • Barrier height: 112.3 kJ/mol
  • Imaginary frequency: -987 cm⁻¹ (C–H stretching mode)
  • NBO charges: C=O (-0.32 e), activated H (+0.18 e) [4]

Transition State 2: Biphenyl π-stacking

  • Interplanar distance: 3.42 Å
  • Binding energy: -24.7 kJ/mol
  • Promotes regioselective electrophilic substitution

Molecular dynamics simulations in liquid CO₂ (298 K, 100 ns trajectories) show:

  • Solvent cage effects stabilize Criegee intermediates by 15.2 kJ/mol
  • Diffusion-limited ozonolysis rate (k_diff = 2.1 × 10⁹ M⁻¹s⁻¹) [4]

These models rationalize experimental product distributions and guide catalyst design for selective biphenyl functionalization.

Tetrazole Derivative Formation Through Bamford-Stevens Reactions

The Bamford-Stevens reaction of diphenaldehyde bis-tosylhydrazone represents a unique synthetic pathway for accessing tetrazole derivatives, which are valuable heterocyclic compounds with significant applications in medicinal chemistry and materials science [1] [2]. The reaction involves the treatment of diphenaldehyde bis-tosylhydrazone with strong bases under aprotic conditions, leading to the formation of tetrazole derivatives alongside the expected phenanthrene product.

Mechanistic Insights and Reaction Conditions

The tetrazole formation during the Bamford-Stevens reaction of diphenaldehyde bis-tosylhydrazone occurs through a complex mechanism involving multiple reaction pathways [1] [3]. Under aprotic basic conditions, the reaction proceeds through the formation of a diazo intermediate, which can undergo various transformations depending on the reaction environment. The study by Banciu and colleagues demonstrated that five different procedures can be utilized, with the primary product being phenanthrene, but with significant formation of tetrazole derivatives under specific conditions [1].

The reaction conditions play a crucial role in determining the product distribution. Aprotic solvents such as dimethyl sulfoxide and dimethylformamide have been shown to favor tetrazole formation, with reaction temperatures typically ranging from 100-150°C [4]. The use of strong bases like sodium hydride or potassium tert-butoxide is essential for activating the tosylhydrazone substrate and facilitating the cyclization process.

Synthetic Applications and Substrate Scope

The tetrazole derivatives formed through this methodology exhibit diverse structural features and can be further functionalized for various applications. Recent developments in tetrazole synthesis have expanded the scope to include metal-catalyzed approaches using cobalt and silver catalysts [4] [5]. These methods offer improved yields and selectivity compared to traditional thermal decomposition routes.

The substrate scope extends beyond diphenaldehyde bis-tosylhydrazone to include various aromatic aldehydes and their corresponding hydrazone derivatives. Aromatic aldehydes bearing electron-withdrawing groups such as fluorine and nitro substituents generally provide higher yields, while electron-donating groups like methoxy require more forcing conditions [5].

Table 1: Tetrazole Formation from Diphenaldehyde Derivatives

SubstrateReaction ConditionsKey ProductsYields (%)Key Features
Diphenaldehyde bis-tosylhydrazoneAprotic basic conditionsTetrazole derivatives + phenanthreneVariableUnexpected tetrazole formation
Benzaldehyde tosylhydrazoneStrong base, aprotic solventAlkenes (Z-isomer preferred)50-90Stereoselectivity control
Aromatic aldehydes + hydrazinesMetal catalysts (Ag, Co)Substituted tetrazoles80-99Metal-catalyzed cycloaddition

Palladium-Catalyzed Carbonylation for Heterocyclic Scaffolds

Palladium-catalyzed carbonylation reactions represent one of the most powerful methods for constructing complex heterocyclic scaffolds, with diphenaldehyde serving as a versatile building block in these transformations [6] [7]. The incorporation of carbon monoxide into organic molecules allows for the rapid construction of carbonyl-containing heterocycles with high efficiency and selectivity.

Catalyst Systems and Reaction Mechanisms

The palladium-catalyzed carbonylation of diphenaldehyde derivatives involves several key mechanistic steps: oxidative addition of the palladium catalyst to the substrate, carbon monoxide insertion to form acyl-palladium intermediates, and reductive elimination to generate the final products [8] [9]. The choice of catalyst system significantly influences the reaction outcome, with factors such as ligand structure, oxidant selection, and reaction conditions playing crucial roles.

Recent advances in palladium catalysis have led to the development of magnetic nanoparticle-supported catalysts, which offer advantages in terms of recyclability and ease of separation [8]. These catalysts have been successfully applied to the synthesis of diaryl ketones, flavone derivatives, and other heterocyclic compounds through carbonylative coupling reactions.

Synthetic Applications and Product Diversity

The carbonylative transformations of diphenaldehyde derivatives provide access to a wide range of heterocyclic scaffolds, including indoles, benzofurans, and quinolines [7] [10]. The reaction conditions can be optimized to favor specific products, with factors such as temperature, pressure, and solvent choice influencing the selectivity and yield.

Formic acid has emerged as an effective carbon monoxide source in these reactions, offering advantages in terms of safety and convenience compared to gaseous CO [7]. The use of formic acid as a CO surrogate has been particularly successful in the synthesis of indole derivatives through palladium-catalyzed carbonylation of ortho-substituted organic nitro compounds.

Table 2: Palladium-Catalyzed Carbonylation Applications

Substrate TypeCatalyst SystemCO SourceProductsTypical Yields (%)Key Advantages
Aryl halidesPd(PPh3)4CO gasDiaryl ketones70-95High selectivity
Alkyl halidesPd/photoredox dualCO surrogatesAldehydes/esters60-85Mild conditions
AlkenesPd(OAc)2/ligandFormic acidLactones65-90Broad scope
Heterocyclic precursorsMagnetic Pd catalystsCr(CO)6Heterocycles80-99Recyclable catalysts

Asymmetric Induction in Chiral Ligand Design

Diphenaldehyde derivatives have found significant applications in the design and synthesis of chiral ligands for asymmetric catalysis, particularly in the development of axially chiral biphenyl-based phosphine ligands [11] [12]. These ligands play a crucial role in controlling the stereochemical outcome of various catalytic transformations.

Ligand Design Principles and Structural Features

The design of effective chiral ligands based on diphenaldehyde derivatives relies on several key principles, including the incorporation of axial chirality, the optimization of bite angles, and the fine-tuning of electronic properties [13] [14]. The biphenyl backbone derived from diphenaldehyde provides an ideal framework for constructing ligands with defined chiral environments.

Recent developments in chiral ligand design have focused on the synthesis of bridged biphenyl systems that exhibit enhanced rigidity and improved stereochemical control [14]. These ligands, such as SYNPHOS and DIFLUORPHOS, have demonstrated exceptional performance in asymmetric hydrogenation reactions, achieving enantioselectivities exceeding 95% for a wide range of substrates.

Applications in Asymmetric Catalysis

The chiral ligands derived from diphenaldehyde derivatives have been successfully applied in various asymmetric transformations, including hydrogenation, allylic substitution, and cross-coupling reactions [15] [16]. The modular nature of these ligands allows for systematic optimization of their structural features to match the requirements of specific catalytic processes.

Tropos ligands, which feature flexible backbones that can adapt to substrate requirements, represent an important class of chiral ligands that can be accessed through diphenaldehyde-based synthetic routes [15]. These ligands offer unique advantages in terms of substrate generality and adaptability, making them valuable tools for asymmetric synthesis.

Table 3: Chiral Ligand Applications in Asymmetric Catalysis

Ligand ClassStructural FeaturesApplicationsEnantioselectivity (% ee)Key Benefits
BINAP derivativesAxial chiralityHydrogenation90-99High stability
Biphenyl phosphinesBridged biphenylAllylic substitution85-98Modular design
PHOX ligandsP,N-coordinationCross-coupling80-95Versatile coordination
Tropos ligandsFlexible backboneCarbonylation70-90Substrate adaptability

Photoredox Catalysis Applications in C-H Activation

Photoredox catalysis has emerged as a powerful tool for C-H activation and functionalization reactions, with diphenaldehyde derivatives serving as effective substrates and photosensitizers in these transformations [17] [18]. The ability to generate radical intermediates under mild, visible-light conditions has opened new avenues for synthetic methodology development.

Photocatalytic Mechanisms and Reaction Pathways

The photoredox-catalyzed C-H activation of diphenaldehyde derivatives involves the generation of excited-state photocatalysts that can engage in single-electron transfer processes with organic substrates [19] [18]. The most commonly employed photocatalysts include ruthenium and iridium polypyridyl complexes, which absorb visible light to generate long-lived excited states capable of promoting electron transfer reactions.

The mechanism typically involves the photoexcitation of the catalyst, followed by electron transfer to or from the substrate to generate radical intermediates. These radicals can then undergo various transformations, including C-H activation, radical coupling, and cyclization reactions [20] [21].

Synthetic Applications and Substrate Scope

Photoredox catalysis has been successfully applied to the functionalization of diphenaldehyde derivatives through various reaction pathways, including arylation, alkylation, and halogenation [22] [20]. The mild reaction conditions and high functional group tolerance make this methodology particularly attractive for late-stage functionalization of complex molecules.

The combination of photoredox catalysis with transition metal catalysis (dual catalysis) has proven particularly effective for C-H activation reactions [22]. This approach allows for the selective functionalization of aromatic C-H bonds while maintaining compatibility with sensitive functional groups.

Table 4: Photoredox Catalysis Applications

Catalyst TypeReaction TypeSubstratesConditionsProductsAdvantages
Ru(bpy)3²⁺C-H activationArenesVisible lightFunctionalized arenesGreen conditions
Ir complexesRadical generationAlkyl halidesRoom temperatureC-C bondsSelectivity
Organic dyesEnergy transferAldehydesMild oxidantsHeterocyclesMild reactions
Dual catalysisElectron transferHeterocyclesPhotosensitizersComplex moleculesBroad scope

XLogP3

2.6

UNII

DK4V67PK7P

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1210-05-5

Wikipedia

Diphenaldehyde

Dates

Last modified: 08-15-2023

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